

# A Comparative Guide to Glutaminase Inhibitors: JHU395 vs. CB-839

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	JHU395				
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Glutamine, the most abundant amino acid in the bloodstream, plays a pivotal role in the proliferation and survival of many cancer cells. It serves as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and replenishes the tricarboxylic acid (TCA) cycle. The critical first step in glutamine utilization is its conversion to glutamate, a reaction catalyzed by the enzyme glutaminase (GLS). This dependency on glutamine metabolism, often termed "glutamine addiction," has made glutaminase an attractive target for cancer therapy.

This guide provides a comprehensive comparison of two prominent glutaminase inhibitors: **JHU395**, a broad-spectrum glutamine antagonist prodrug, and CB-839 (Telaglenastat), a specific inhibitor of glutaminase 1 (GLS1). We will delve into their mechanisms of action, present preclinical data on their efficacy, and provide detailed experimental protocols for their evaluation.

At a Glance: JHU395 vs. CB-839



Feature	JHU395	CB-839 (Telaglenastat)
Mechanism of Action	Prodrug of 6-diazo-5-oxo-L- norleucine (DON), a broad- spectrum, irreversible glutamine antagonist.[1]	Potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[2][3]
Target(s)	Multiple glutamine-utilizing enzymes.[4]	Specifically targets the kidney- type glutaminase (KGA) and glutaminase C (GAC) splice variants of GLS1.[5]
Key Therapeutic Area (Preclinical)	Malignant Peripheral Nerve Sheath Tumors (MPNST), MYC-driven Medulloblastoma. [1][4][6][7][8]	Triple-Negative Breast Cancer (TNBC), Renal Cell Carcinoma (RCC), Non-Small Cell Lung Cancer (NSCLC).[5][9]
Administration	Orally bioavailable prodrug.[7]	Orally bioavailable.[5]

## **Mechanism of Action**

**JHU395** is a novel, orally bioavailable prodrug of 6-diazo-5-oxo-L-norleucine (DON). DON is a glutamine mimic that irreversibly inhibits a wide range of enzymes that utilize glutamine as a substrate. This broad activity disrupts multiple metabolic pathways reliant on glutamine, including nucleotide and hexosamine synthesis.[4][10] The prodrug design of **JHU395** allows for enhanced delivery of the active agent, DON, to tumor tissues, including those in the nervous system, while potentially reducing systemic toxicity.[1][6]

CB-839 (Telaglenastat) is a potent and selective inhibitor of glutaminase 1 (GLS1), the primary enzyme responsible for converting glutamine to glutamate in many cancer cells. By specifically targeting GLS1, CB-839 blocks the initial and rate-limiting step of glutaminolysis, thereby depleting downstream metabolites crucial for the TCA cycle and antioxidant production.[2][3] Its selectivity for GLS1 over the liver isoform GLS2 is a key feature.

### **Preclinical Performance Data**



The following tables summarize key quantitative data from preclinical studies of **JHU395** and CB-839. It is important to note that these data are from separate studies and not from a direct head-to-head comparison.

**Table 1: In Vitro Efficacy** 

Compound	Cell Line	Cancer Type	IC50	Reference
JHU395	D283MED	Medulloblastoma	~0.25 μM	[4]
D425MED	Medulloblastoma	<0.25 μM	[4]	
MED211	Medulloblastoma	~0.25 µM	[4]	
CB-839	HCC1806	TNBC	20-55 nM	[5]
MDA-MB-231	TNBC	20-55 nM	[5]	
HG-3	Chronic Lymphocytic Leukemia	0.41 μΜ	[11][12]	
MEC-1	Chronic Lymphocytic Leukemia	66.2 μΜ	[11][12]	

**Table 2: In Vivo Efficacy** 

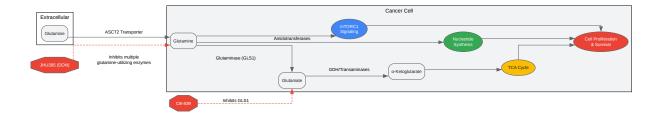


Compound	Cancer Model	Dosing Regimen	Tumor Growth Inhibition	Reference
JHU395	Murine flank MPNST model	1.2 mg/kg/day orally for 5 days, then 0.5 mg/kg orally for 9 days	>40% smaller tumor volume compared to vehicle	[13]
Orthotopic MYC- amplified medulloblastoma xenografts	15 mg/kg twice weekly	Increased median survival from 26 to 45 days	[1][6]	
CB-839	Patient-derived TNBC xenograft	200 mg/kg orally, twice daily	Significant tumor growth suppression	[5]
JIMT-1 xenograft (basal-like HER2+)	200 mg/kg orally, twice daily	54% tumor growth inhibition (single agent)	[5]	
H460 lung tumor xenografts	200 mg/kg orally (3 doses prior to radiation)	15-30% reduction in tumor growth (in combination with radiation)	[14]	_
CAL-27 head and neck squamous cell carcinoma xenograft	200 mg/kg twice a day	Significant reduction in tumor volume (in combination with radiation)	[15]	_

# Signaling Pathways and Experimental Workflows Signaling Pathways

The inhibition of glutamine metabolism by **JHU395** and CB-839 impacts several critical downstream signaling pathways involved in cancer cell proliferation and survival.





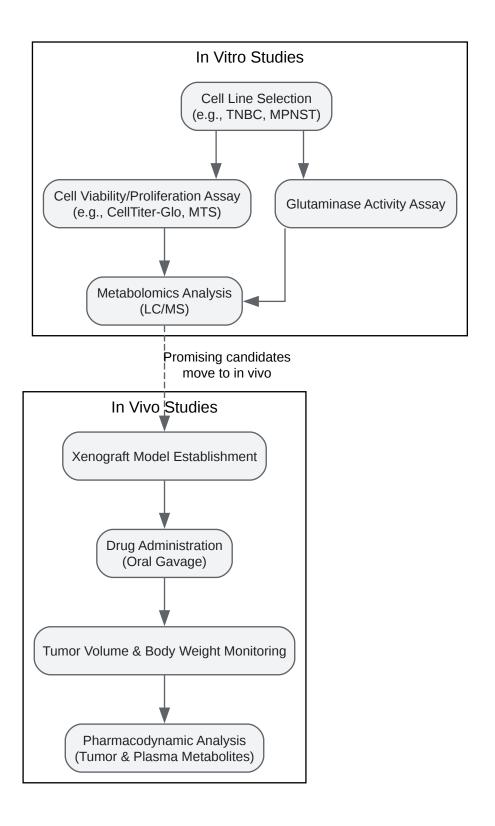
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Caption: Glutamine metabolism pathway and points of inhibition.

## **Experimental Workflow**

A generalized workflow for evaluating glutaminase inhibitors in preclinical models is depicted below.





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• To cite this document: BenchChem. [A Comparative Guide to Glutaminase Inhibitors: JHU395 vs. CB-839]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821040#comparing-jhu395-and-cb-839-glutaminase-inhibitors]

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